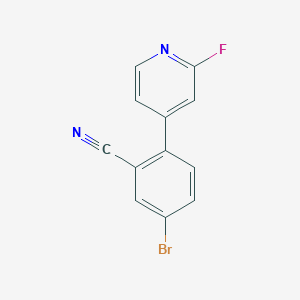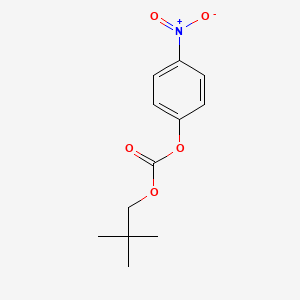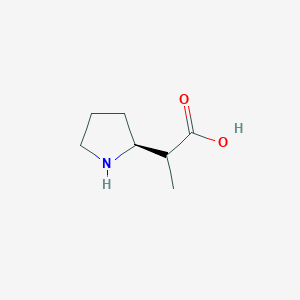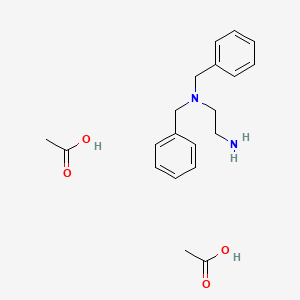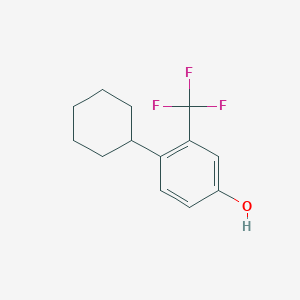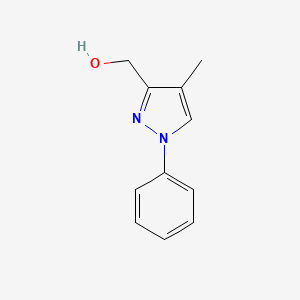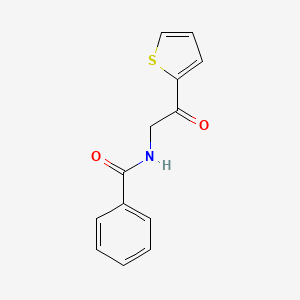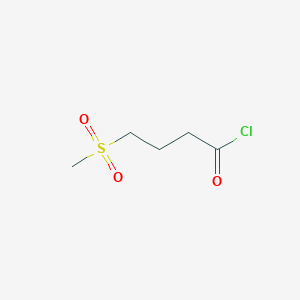![molecular formula C21H21ClN2O3S B8422160 [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid ethyl ester](/img/structure/B8422160.png)
[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid ethyl ester
概要
説明
Ethyl[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
準備方法
The synthesis of [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid ethyl ester typically involves multiple steps. One common synthetic route starts with the reaction of 4-chloroaniline with acetic anhydride to form 4-acetylamino-4-chloroaniline. This intermediate is then reacted with 2-methylindole in the presence of a suitable catalyst to form the desired indole derivative. The final step involves the esterification of the indole derivative with ethyl acetate under acidic conditions to yield this compound .
化学反応の分析
Ethyl[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
科学的研究の応用
Ethyl[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways. The compound’s ability to modulate these targets can lead to its observed biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
類似化合物との比較
Ethyl[4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
The uniqueness of [4-acetylamino-3-(4-chlorophenylsulfanyl)-2-methyl-1H-indol-1-yl]acetic acid ethyl ester lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
特性
分子式 |
C21H21ClN2O3S |
|---|---|
分子量 |
416.9 g/mol |
IUPAC名 |
ethyl 2-[4-acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetate |
InChI |
InChI=1S/C21H21ClN2O3S/c1-4-27-19(26)12-24-13(2)21(28-16-10-8-15(22)9-11-16)20-17(23-14(3)25)6-5-7-18(20)24/h5-11H,4,12H2,1-3H3,(H,23,25) |
InChIキー |
NJAHLZZJVRKNSE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C(=C(C2=C(C=CC=C21)NC(=O)C)SC3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-Bromobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8422086.png)
